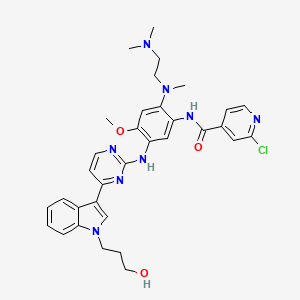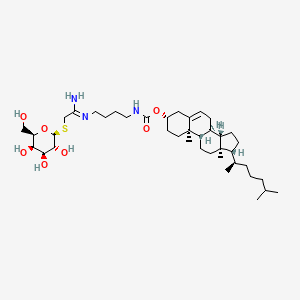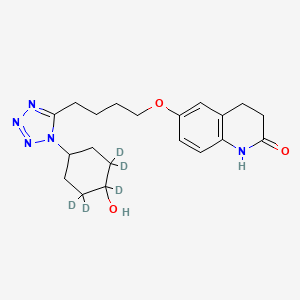
CXCR4 antagonist 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR4 antagonist 5 is a small-molecule compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. This compound has shown promise in preclinical and clinical studies for its potential therapeutic applications in cancer, immunodeficiency disorders, and other diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
CXCR4 antagonist 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
科学的研究の応用
CXCR4 antagonist 5 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown potential in inhibiting tumor growth, metastasis, and angiogenesis in various cancer models.
Immunodeficiency Disorders: The compound is being investigated for its ability to mobilize immune cells and improve immune function in conditions like WHIM syndrome.
HIV Infection: This compound can block the entry of HIV into host cells by inhibiting the CXCR4 receptor, making it a potential candidate for HIV therapy.
Drug Delivery Systems: The compound is also being explored for its use in targeted drug delivery systems, particularly in cancer therapy.
作用機序
CXCR4 antagonist 5 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action includes:
Blocking CXCR4/CXCL12 Interaction: Prevents the activation of signaling pathways that promote tumor growth and metastasis.
Immune Cell Mobilization: Enhances the mobilization and trafficking of immune cells from the bone marrow to peripheral tissues.
類似化合物との比較
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used for hematopoietic stem cell mobilization.
BL-8040: Another CXCR4 antagonist undergoing clinical trials for various cancers.
BPRCX807: A selective and potent CXCR4 antagonist with potential anticancer effects.
Uniqueness
CXCR4 antagonist 5 is unique due to its high selectivity and potency in inhibiting the CXCR4 receptor. It has shown promising results in preclinical studies for its ability to inhibit tumor growth, enhance immune cell mobilization, and block HIV entry. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable candidate for further development .
特性
分子式 |
C21H30N6 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
(8S)-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1 |
InChIキー |
JBMFUTZFKCPWOQ-IBGZPJMESA-N |
異性体SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)[C@H]3CCCC4=C3N=CC=C4 |
正規SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)








![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)


![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)

